

physical properties of Ethyl (3-Trifluoromethylphenyl)glyoxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl (3-Trifluoromethylphenyl)glyoxylate

Cat. No.: B034573

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Ethyl (3-Trifluoromethylphenyl)glyoxylate**

This document provides a comprehensive technical overview of the physical and chemical properties of **Ethyl (3-Trifluoromethylphenyl)glyoxylate**. It is intended for researchers, chemists, and drug development professionals who utilize this fluorinated building block in synthetic applications. The guide synthesizes critical data with practical, field-proven insights into handling, storage, and experimental determination of its core properties.

Section 1: Chemical Identity and Core Properties

Ethyl (3-Trifluoromethylphenyl)glyoxylate is a specialty chemical valued in organic synthesis for the introduction of the trifluoromethylphenyl moiety. Its dual functionality, possessing both a ketone and an ester, makes it a versatile intermediate. The trifluoromethyl group significantly influences the molecule's electronic properties, reactivity, and lipophilicity, which are critical considerations in pharmaceutical and agrochemical design.

A summary of its fundamental identifiers is presented below. This information is foundational for all laboratory work, from procurement and inventory management to stoichiometric calculations and regulatory documentation.

Property	Value	Reference(s)
CAS Number	110193-60-7	[1] [2] [3]
Molecular Formula	C ₁₁ H ₉ F ₃ O ₃	[1] [2] [3]
Molecular Weight	246.18 g/mol	[1] [3]
Purity	Typically ≥95%	[1]
Synonyms	Ethyl 2-oxo-2-(3-(trifluoromethyl)phenyl)acetate	[4]

Section 2: Physicochemical Data

The physicochemical properties of a compound dictate its behavior in both storage and reaction conditions. For instance, knowledge of the boiling point is essential for purification by distillation, while density is critical for accurate measurement of liquid reagents.

Property	Value	Significance & Experimental Insight
Appearance	Light yellow to orange clear liquid	The color can indicate purity; darker shades may suggest the presence of impurities or degradation products. Visual inspection is a crucial first step in quality assessment.
Boiling Point	117-119 °C at 5 mmHg	[2]
Density	1.26 g/mL	[2]
Refractive Index	n ²⁰ /D 1.459	[2]

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of **Ethyl (3-Trifluoromethylphenyl)glyoxylate**. While specific spectra for this exact compound are not

publicly available, its structure allows for the confident prediction of key spectral features based on well-established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the trifluoromethylphenyl ring, with characteristic splitting patterns influenced by their substitution. A quartet and a triplet in the upfield region would represent the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl ester group, respectively.
- ^{13}C NMR: Key signals would include those for the two carbonyl carbons (ketone and ester), the carbons of the aromatic ring (with the carbon attached to the -CF₃ group showing a characteristic quartet due to C-F coupling), and the two carbons of the ethyl group.
- ^{19}F NMR: A single, strong signal would be expected, as all three fluorine atoms of the trifluoromethyl group are chemically equivalent. This technique is highly effective for confirming the presence and purity of fluorinated compounds.

Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups present. For this molecule, two distinct and strong absorption bands would be anticipated in the carbonyl region (1650-1800 cm⁻¹), corresponding to the stretching vibrations of the ketone and ester C=O bonds. Additional characteristic peaks for C-F bonds and aromatic C-H and C=C bonds would also be present.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (246.18). Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester or cleavage at the C-C bond between the carbonyl groups.

Section 4: Experimental Protocols

The following section details the methodology for determining key physical properties. These protocols are designed to be self-validating and reflect standard laboratory practice.

Protocol 1: Determination of Boiling Point under Reduced Pressure

The causality for using vacuum distillation is to lower the boiling point sufficiently to prevent thermal degradation of the compound.

Caption: Workflow for Boiling Point Determination.

Protocol 2: Refractive Index Measurement

This protocol provides a rapid purity check. The choice of a calibrated digital refractometer is based on its high precision and ease of use.

Caption: Protocol for Refractive Index Measurement.

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, it is my responsibility to emphasize that rigorous adherence to safety protocols is non-negotiable. The causality behind these recommendations is the mitigation of inherent chemical hazards.

Hazard Identification: Based on available data, **Ethyl (3-Trifluoromethylphenyl)glyoxylate** is associated with the following hazards:

- H302: Harmful if swallowed[2]
- H315: Causes skin irritation[2]
- H319: Causes serious eye irritation[2]
- H335: May cause respiratory irritation[2]

Precautionary Measures & PPE: The following precautions must be taken to ensure safe handling:

- P261: Avoid breathing vapors or mist.[2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[5][6]

- P280: Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[5]
- P302 + P352: In case of skin contact, wash with plenty of water.[2]
- P305 + P351 + P338: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage Conditions: Proper storage is crucial for maintaining the compound's stability and purity.

- Keep the container tightly closed.[5][7]
- Store in a cool, dry, and dark place.[5]
- Store away from incompatible materials such as strong oxidizing agents.[5]

References

- Supporting Information. (n.d.). Wiley-VCH.
- Electronic Supplementary Information (ESI) for. (n.d.). The Royal Society of Chemistry.
- **Ethyl (3-Trifluoromethylphenyl)glyoxylate.** (n.d.). Oakwood Chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. Ethyl (3-Trifluoromethylphenyl)glyoxylate [oakwoodchemical.com]
- 3. 110193-60-7|Ethyl (3-trifluoromethylphenyl)glyoxylate|BLD Pharm [bldpharm.com]
- 4. 110193-60-7 CAS Manufactory [m.chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [physical properties of Ethyl (3-Trifluoromethylphenyl)glyoxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b034573#physical-properties-of-ethyl-3-trifluoromethylphenyl-glyoxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com